

synthesis and properties of 2,6-Dimethyl-4-methoxybenzoic acid

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-methoxybenzoic acid

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An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dimethyl-4-methoxybenzoic Acid

Disclaimer: Publicly available experimental data on the specific synthesis, properties, and biological activity of **2,6-Dimethyl-4-methoxybenzoic acid** is limited. This guide provides available information on the target compound and supplements it with data and established protocols from closely related structural analogs to offer a comprehensive resource for researchers.

Introduction

2,6-Dimethyl-4-methoxybenzoic acid (CAS No. 37934-89-7) is a substituted aromatic carboxylic acid. Compounds within this class, characterized by a benzoic acid scaffold with methoxy and alkyl substitutions, are of significant interest in medicinal chemistry and materials science. They serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.^{[1][2]} The specific arrangement of the dimethyl and methoxy groups on the benzene ring influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. This technical guide summarizes the known properties of **2,6-Dimethyl-4-methoxybenzoic acid** and presents detailed experimental protocols for its synthesis and potential biological evaluation based on established methods for analogous compounds.

Physicochemical Properties

The fundamental properties of **2,6-Dimethyl-4-methoxybenzoic acid** are detailed below. While specific experimental data for properties like melting and boiling points are not readily available for this specific isomer, data for structurally related isomers are provided for comparison.

Table 1: General Properties of **2,6-Dimethyl-4-methoxybenzoic Acid**

Property	Value	Source(s)
CAS Number	37934-89-7	
Molecular Formula	C ₁₀ H ₁₂ O ₃	
Molecular Weight	180.20 g/mol	Calculated
Synonyms	4-methoxy-2,6-dimethylbenzoic acid	
Physical Form	Solid	

| Storage | Sealed in dry, room temperature | |

Table 2: Comparative Physical Properties of Related Benzoic Acid Derivatives

Compound	Melting Point (°C)	Boiling Point (°C)	Solubility
4-Methoxy-2-methylbenzoic acid	177-181	143 (16 Torr)	Not specified
4-Methoxybenzoic acid (p-Anisic acid)	184	275-280	Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate. [3]

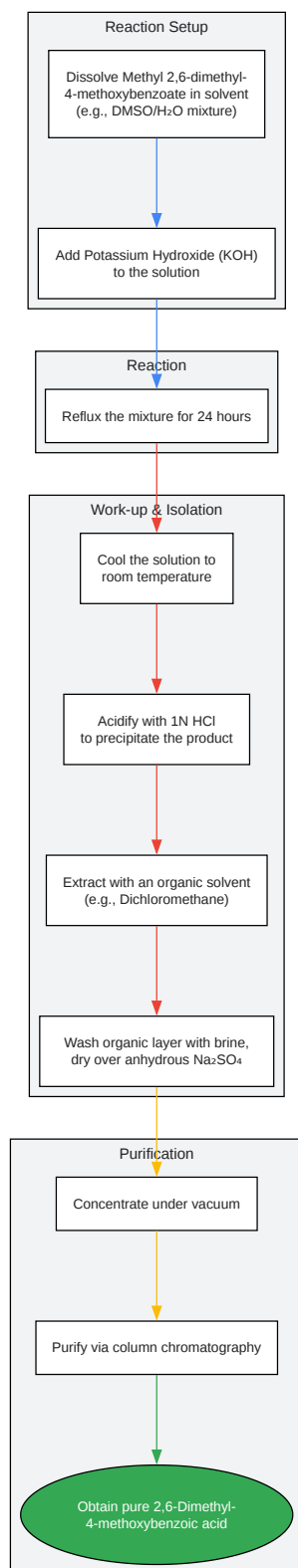
| 2,6-Dimethylbenzoic acid | 116-118 | Not specified | Not specified |

Synthesis of 2,6-Dimethyl-4-methoxybenzoic Acid

A definitive, published protocol for the synthesis of **2,6-Dimethyl-4-methoxybenzoic acid** is not readily available. However, a plausible and robust synthetic route involves the hydrolysis of its corresponding methyl ester, Methyl 2,6-dimethyl-4-methoxybenzoate. This method is adapted from a well-documented procedure for the synthesis of the structurally similar compound, 2,4-dimethoxy-3,6-dimethylbenzoic acid.[4]

The proposed final step of the synthesis is the base-catalyzed hydrolysis of the ester precursor.

General Workflow for Synthesis via Hydrolysis



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A plausible workflow for the synthesis of the target compound.

Experimental Protocol: Hydrolysis of Methyl 2,6-dimethyl-4-methoxybenzoate

This protocol is adapted from the procedure for the hydrolysis of 2,4-dimethoxy-3,6-dimethyl benzoate.^[4]

Materials:

- Methyl 2,6-dimethyl-4-methoxybenzoate (precursor)
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Deionized water (H₂O)
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (DCM) or Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of Methyl 2,6-dimethyl-4-methoxybenzoate (1 equivalent) in a mixture of DMSO and H₂O (e.g., 4:1 v/v), add KOH (3 equivalents).^[4]

- Heat the resulting mixture to reflux and maintain for 24 hours.^[4] Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the solution to room temperature.
- Acidify the reaction mixture by slowly adding 1 N HCl until the product precipitates out of the solution (typically pH < 4).^[4]
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with brine.^[4]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.^[4]
- Purify the resulting crude solid by silica gel column chromatography to yield the final product, **2,6-Dimethyl-4-methoxybenzoic acid**.^[4]

Spectroscopic Data

Experimental spectroscopic data for **2,6-Dimethyl-4-methoxybenzoic acid** are not available in the reviewed literature. For reference, the following table summarizes key spectral features of closely related compounds.

Table 3: Comparative Spectroscopic Data of Related Benzoic Acid Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Bands (cm ⁻¹)
4-Methoxybenzoic acid	12.7 (-COOH), 7.93 (Ar-H), 7.03 (Ar-H), 3.84 (-OCH ₃) (in DMSO-d ₆)[5]	167.4 (C=O), 163.4 (C-O), 131.6 (Ar-CH), 123.8 (Ar-C), 113.8 (Ar-CH), 55.4 (-OCH ₃)	~3000 (O-H), ~1680 (C=O), ~1605, 1577 (C=C), ~1250 (C-O)
2,6-Dimethylbenzoic acid	7.2-7.0 (Ar-H), 2.3 (Ar-CH ₃)[6]	174.4 (C=O), 137.9 (Ar-C), 132.8 (Ar-C), 129.5 (Ar-CH), 127.8 (Ar-CH), 20.3 (-CH ₃) [7]	Not specified

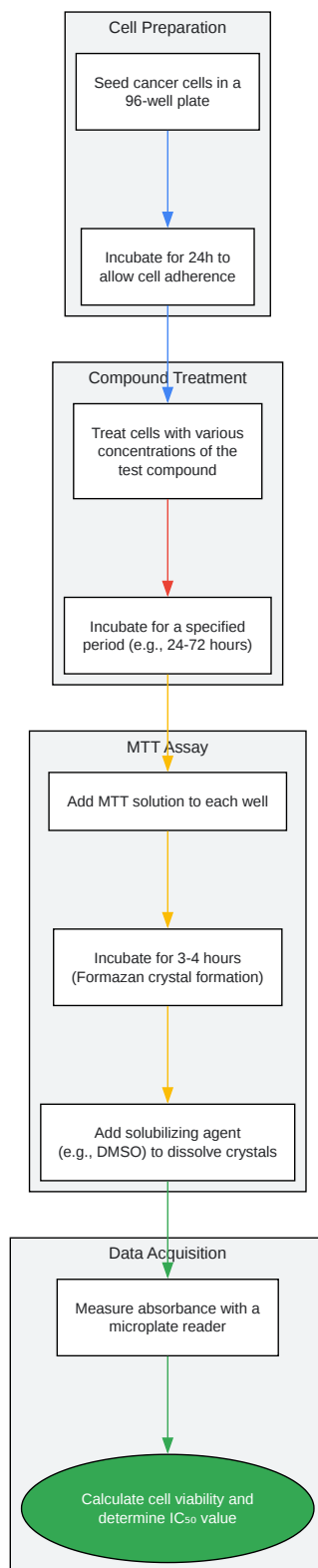
| 2,6-Dimethoxybenzoic acid | Not specified | Not specified | ~1700 (C=O), ~1580 (C=C), ~1250 (C-O), ~1100 (C-O)[8] |

Biological Activity and Applications

Specific studies detailing the biological activities of **2,6-Dimethyl-4-methoxybenzoic acid** have not been identified. However, derivatives of methoxybenzoic acids are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] For instance, certain derivatives have been shown to induce apoptosis in cancer cells by targeting cell survival signaling pathways.[9]

Given its structure, **2,6-Dimethyl-4-methoxybenzoic acid** is a candidate for evaluation in various biological assays. A foundational experiment in drug development is the assessment of cytotoxicity against cancer cell lines.

General Workflow for MTT Cytotoxicity Assay



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A standard workflow for assessing compound cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] This protocol provides a general framework for assessing the cytotoxic effects of a test compound.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured to quantify cell viability.[9]

Materials:

- Human cancer cell line (e.g., HCT116, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well sterile cell culture plates
- Test compound (**2,6-Dimethyl-4-methoxybenzoic acid**) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the various

concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[9]

- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[9][11]
- MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[9]
- Formazan Solubilization: Carefully discard the MTT-containing medium. Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9][11]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.

Conclusion

2,6-Dimethyl-4-methoxybenzoic acid is a chemical entity with potential applications as a building block in synthetic and medicinal chemistry. While direct experimental data for this compound is scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. The protocols and comparative data presented herein are intended to support researchers and drug development professionals in exploring the properties and potential applications of this and other substituted benzoic acid derivatives. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its pharmacological profile.

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